molecular formula C17H17FN2O3 B1328717 [{2-[(2-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid CAS No. 1142204-83-8

[{2-[(2-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid

Cat. No. B1328717
M. Wt: 316.33 g/mol
InChI Key: ZVWDZIRAQPOELO-UHFFFAOYSA-N
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Description

The compound [{2-[(2-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid is a chemical compound used for proteomics research . It has a molecular formula of C17H17FN2O3 and a molecular weight of 316.33 .


Molecular Structure Analysis

The InChI representation of the compound is InChI=1S/C8H8FNO2/c9-6-4-2-1-3-5 (6)7 (10)8 (11)12/h1-4,7H,10H2, (H,11,12) . The Canonical SMILES representation is C1=CC=C (C (=C1)C (C (=O)O)N)F . These representations provide a detailed view of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 169.15 g/mol . It has a computed XLogP3-AA value of -1.6, which gives an indication of its hydrophilicity . The compound is also a hydrogen bond donor .

Scientific Research Applications

  • Crystal Structures of Fluorinated α-Aminophosphonic Acid Analogues : Wanat et al. (2020) synthesized novel phosphonic acid analogues of phenylglycine, including fluorine-substituted compounds, and characterized their unusual structures using NMR, ESI-MS, and X-ray diffraction. These compounds are significant in medicinal chemistry as potential biologically active building blocks and for understanding interactions with physiological receptors (Wanat, Dziuk, & Kafarski, 2020).

  • Application in Carbohydrate Chemistry : Spjut, Qian, and Elofsson (2010) developed a fluorinated ethoxy carbonyl group for hydroxyl group protection in carbohydrate chemistry. This group showed stability under certain conditions and was applied in the synthesis of complex carbohydrates (Spjut, Qian, & Elofsson, 2010).

  • Practical Synthesis Applications : Vaid et al. (2012) described a practical synthesis methodology for a complex compound involving fluorine-substituted phenyl and amino groups. This research contributes to the development of new synthetic pathways in organic chemistry (Vaid et al., 2012).

  • Electrochemical Studies for Supercapacitors : Kowsari et al. (2019) synthesized derivatives of phenylglycine, including fluorine-substituted compounds, to enhance the electrochemical properties of poly ortho aminophenol films. These films, used as electrodes in supercapacitors, showed promising capacitive behavior and high specific capacitance, demonstrating the potential of such compounds in energy storage applications (Kowsari, Ehsani, Assadi, Safari, & Sajedi, 2019).

  • Intramolecular Interaction Studies : Siqintuya, Sueishi, and Yamamoto (2007) investigated the fluorescence properties of N-benzyl-N-methylamine and N,N-dibenzylamine, including fluorine-substituted analogs, in various solvents. This study provided insights into the nature of intramolecular interactions between phenyl and amino groups, which are important for understanding the behavior of such compounds in different environments (Siqintuya, Sueishi, & Yamamoto, 2007).

properties

IUPAC Name

2-(N-[2-[(2-fluorophenyl)methylamino]-2-oxoethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3/c18-15-9-5-4-6-13(15)10-19-16(21)11-20(12-17(22)23)14-7-2-1-3-8-14/h1-9H,10-12H2,(H,19,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWDZIRAQPOELO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801163350
Record name Glycine, N-[2-[[(2-fluorophenyl)methyl]amino]-2-oxoethyl]-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801163350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[{2-[(2-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid

CAS RN

1142204-83-8
Record name Glycine, N-[2-[[(2-fluorophenyl)methyl]amino]-2-oxoethyl]-N-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142204-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[2-[[(2-fluorophenyl)methyl]amino]-2-oxoethyl]-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801163350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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